

Technical Support Center: Optimizing Mass Spectrometry of Cholesteryl Ethers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Cholesteryl ether

CAS No.: 2469-23-0

Cat. No.: B12805278

[Get Quote](#)

Welcome to the technical support center for the mass spectrometric analysis of **cholesteryl ethers** (CEs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ionizing and analyzing these nonpolar lipids. Here, we move beyond simple protocols to explain the fundamental principles behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reproducible data.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Weak or No Signal for Cholesteryl Ethers in ESI-MS

Question: I am not seeing any signal, or the signal for my **cholesteryl ether** analytes is extremely weak when using Electrospray Ionization (ESI). What is happening and how can I fix

it?

Expert Analysis: This is the most common challenge when analyzing **cholesteryl ethers**. CEs are highly nonpolar and lack easily ionizable functional groups, leading to poor ionization efficiency in ESI.[1][2][3] The core of the problem is the difficulty in generating a charged species in the ESI droplet. Unlike phospholipids, which have a charged phosphate group, CEs are neutral and hydrophobic.[2]

Troubleshooting Protocol:

- Introduce an Adduct-Forming Modifier: The most effective strategy is to promote the formation of adduct ions.[4][5]
 - Ammonium Adducts ($[M+NH_4]^+$): Add ammonium formate or ammonium acetate to your mobile phase or infusion solvent at a concentration of 5-10 mM.[6][7] This is often the first choice and yields the characteristic cholestane fragment ion (m/z 369) upon collision-induced dissociation (CID), which is excellent for targeted analyses.[8]
 - Sodium Adducts ($[M+Na]^+$): If ammonium adducts yield a weak signal, consider adding a low concentration of sodium acetate or sodium hydroxide ($\sim 10 \mu M$) to your sample solution.[9] Sodiated adducts can significantly enhance signal intensity and often lead to a different, highly informative fragmentation pattern, specifically the neutral loss of cholestane (NL 368.5 Da).[9]
 - Lithium Adducts ($[M+Li]^+$): The addition of lithium salts can also enhance ionization and provides specific fragmentation patterns, similar to sodium adducts.[2]
- Optimize Solvent Composition: Ensure your solvent system can maintain the solubility of CEs while being compatible with ESI.
 - A common solvent system for direct infusion is a mixture of chloroform and methanol (e.g., 1:2 v/v) containing the chosen adduct-forming modifier. For LC-MS, reversed-phase chromatography often employs mobile phases with a high organic content, such as acetonitrile, isopropanol, and methanol mixtures.[6][7]
- Check ESI Source Parameters:

- Spray Voltage: Ensure the spray voltage is appropriately set (typically 3-5 kV for positive ion mode). An unstable spray can lead to a weak or fluctuating signal.[10]
- Capillary Temperature: Increase the capillary temperature (e.g., 270-350 °C) to aid in desolvation of the nonpolar solvent droplets.[9]
- Gas Flow Rates: Optimize sheath and auxiliary gas flow rates to ensure efficient droplet formation and desolvation.
- Consider Derivatization (Advanced): For challenging cases or when analyzing free cholesterol alongside CEs, derivatization can be employed. Acetyl chloride can convert cholesterol to cholesteryl acetate, which has improved ionization characteristics.[1][3][11] However, this adds a sample preparation step and must be carefully controlled to avoid unwanted side reactions.[1]

Issue 2: Inconsistent Fragmentation and Poor Reproducibility in MS/MS

Question: My fragmentation pattern for a given **cholesteryl ether** is inconsistent between runs, or I am struggling with poor quantitative reproducibility. What are the likely causes?

Expert Analysis: Inconsistent fragmentation often points to uncontrolled in-source fragmentation (ISF) or suboptimal collision energy settings.[12][13][14] ISF occurs when molecules fragment in the ion source before they reach the mass analyzer, leading to an inaccurate representation of the precursor ion population and skewed fragment ion ratios.[8][15] Poor reproducibility in quantification can be caused by matrix effects, where other components in the sample suppress or enhance the ionization of the analyte of interest, or by the inherent differences in ionization efficiency among different CE species.[9][16]

Troubleshooting Protocol:

- Minimize In-Source Fragmentation (ISF):
 - Reduce the fragmentor or cone voltage. This is a primary driver of ISF.[14][17]
 - Optimize source temperatures (sheath gas, auxiliary gas). Excessively high temperatures can promote thermal degradation and fragmentation.[14]

- The goal is to find a balance where desolvation is efficient, but unintended fragmentation is minimized. A systematic evaluation of these parameters is recommended.[12][13]
- Optimize Collision Energy (CE):
 - The optimal collision energy for fragmenting CE adducts is critical and can vary between instruments.
 - Perform a collision energy ramp experiment for your specific CE standards. For ammonium adducts, you are looking for the optimal energy to produce the m/z 369 fragment. For sodiated adducts, you want to optimize for the neutral loss of 368.5 Da.
 - A normalized collision energy of around 25-30 eV is often a good starting point for many platforms.[9][18]
- Implement an Internal Standard Strategy:
 - To correct for matrix effects and variations in sample preparation and injection volume, always use a suitable internal standard.
 - Ideally, use a stable isotope-labeled version of the CE you are quantifying. If this is not available, a CE with a fatty acid chain not present in your sample (e.g., CE 17:0) is a good alternative.[9]
- Address Differential Ionization Efficiencies:
 - Be aware that different CE species have different ionization efficiencies. For example, unsaturated CEs tend to ionize more efficiently than their saturated counterparts when forming sodiated adducts.[9]
 - For accurate quantification, especially when comparing different CE species, it is necessary to create calibration curves for each analyte or determine relative response factors against an internal standard.[9][16]

Issue 3: Unexpected Adducts or Complex Spectra

Question: My spectra are very complex, showing multiple adducts for the same **cholesteryl ether** ($[M+NH_4]^+$, $[M+Na]^+$, $[M+K]^+$) and possibly other unknown peaks. How can I simplify my

spectra and improve identification?

Expert Analysis: The presence of multiple adducts is a common phenomenon in ESI, especially when analyzing complex biological extracts.^[19] Sodium and potassium are ubiquitous contaminants in glassware, solvents, and biological samples. These will readily form adducts, splitting your analyte signal across multiple m/z values and reducing the intensity of your target adduct, which complicates quantification. Unusual adducts can also arise from solvent impurities.^{[19][20]}

Troubleshooting Protocol:

- Control Adduct Formation:
 - To promote a single adduct type, add a higher concentration of the desired modifier. For example, to favor ammonium adducts, ensure your mobile phase contains a sufficient concentration of ammonium formate/acetate (e.g., 10 mM). This will competitively suppress the formation of sodium and potassium adducts.
 - To specifically target sodium adducts, add a controlled amount of a sodium salt.^[9]
- Improve Laboratory Hygiene:
 - Use high-purity, LC-MS grade solvents to minimize contaminants. Be aware that even high-grade solvents can contain impurities that form adducts.^{[19][20]}
 - Thoroughly clean all glassware and use plasticware where possible to reduce sodium and potassium leaching.
- Utilize High-Resolution Mass Spectrometry:
 - A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can help to distinguish between different adducts and resolve your analyte signal from isobaric interferences (molecules with the same nominal mass but different elemental compositions).
- Implement Chromatographic Separation:

- Using liquid chromatography (LC) prior to mass spectrometry separates lipids based on their physicochemical properties. This reduces the complexity of the mixture entering the ion source at any given time, which can help to minimize ion suppression and simplify spectra. A C18 reversed-phase column is commonly used for separating CEs.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which ionization source is best for **cholesteryl ethers**: ESI, APCI, or MALDI?

A1: The "best" source depends on your specific analytical goals.

- **Electrospray Ionization (ESI)**: ESI is generally the most effective and widely used technique for the quantitative analysis of a broad range of CEs, provided that an adduct-forming modifier is used.[4][5] It is a soft ionization technique that typically produces intact molecular adduct ions ($[M+NH_4]^+$, $[M+Na]^+$), which are ideal for MS/MS analysis.[4][5]
- **Atmospheric Pressure Chemical Ionization (APCI)**: APCI is well-suited for nonpolar molecules like CEs and can be more robust to matrix effects than ESI.[21] It typically produces protonated molecules ($[M+H]^+$) and can sometimes result in more in-source fragmentation, which may provide structural information but can also complicate analysis. [22][23] APCI can be particularly useful for CEs with unsaturated fatty acids, though signal intensity may be weaker compared to optimized ESI methods.[4][5][22] ESI and APCI can be considered complementary techniques.
- **Matrix-Assisted Laser Desorption/Ionization (MALDI)**: MALDI is a powerful tool, especially for lipid imaging (visualizing the spatial distribution of CEs in tissue sections).[24] However, direct analysis of CEs by MALDI can be challenging due to their low polarity.[24] The choice of matrix is critical; for instance, norharmane (NOR) has been shown to improve sensitivity for neutral lipids like CEs, particularly with MALDI-2 post-ionization techniques.[25][26]

Q2: Why is tandem mass spectrometry (MS/MS) so important for CE analysis?

A2: Tandem mass spectrometry is crucial for two main reasons: specificity and structural elucidation.

- **Specificity**: Biological samples are incredibly complex, and it is common for different lipids to be isobaric (have the same mass). For example, certain diacylglycerols can have the same

molecular weight as a **cholesteryl ether**.^[2] Single-stage MS cannot distinguish between them. MS/MS allows you to isolate the CE precursor ion and fragment it. By monitoring for a specific, characteristic fragment (like the cholestane cation at m/z 369 from an ammonium adduct) or a characteristic neutral loss (like the loss of 368.5 Da from a sodiated adduct), you can selectively and specifically quantify CEs even in a complex mixture.^{[8][9]}

- Structural Information: The fragmentation pattern provides information about the molecule's structure. The neutral loss or the fragment ions can confirm the identity of the cholesterol backbone and the fatty acid attached to it.

Q3: What is a good starting point for a sample preparation protocol for CEs from plasma?

A3: A liquid-liquid extraction is the most common method. The Folch and Bligh-Dyer methods, which use a chloroform/methanol/water solvent system, are classic and effective protocols for extracting a broad range of lipids, including CEs.^[27] A more modern alternative that is also widely used is an extraction with methyl-tert-butyl ether (MTBE), methanol, and water.^[7]

Basic Protocol (MTBE Extraction):

- To a 20 μ L plasma sample, add your internal standard(s).
- Add 225 μ L of cold methanol and vortex.
- Add 750 μ L of MTBE and vortex for 10 minutes at 4°C.
- Add 188 μ L of water to induce phase separation and vortex for 1 minute.
- Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
- Carefully collect the upper organic phase, which contains the lipids.
- Dry the organic phase under a stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate solvent for your MS analysis (e.g., chloroform/methanol 1:2 with 10 mM ammonium acetate).

Q4: Can I quantify free cholesterol and **cholesteryl ethers** in the same run?

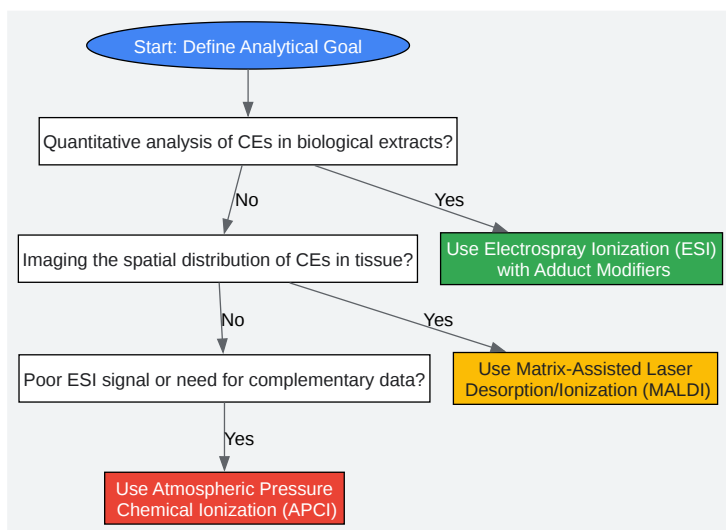
A4: Yes, this is possible but requires careful method development. Free cholesterol ionizes very poorly in ESI.[3] One approach is to derivatize the entire sample (e.g., with acetyl chloride) to convert free cholesterol into cholesteryl acetate.[1] This allows both endogenous CEs and the derivatized cholesterol to be analyzed as cholesteryl esters. Alternatively, APCI-MS can be used, as it is more effective at ionizing free cholesterol than ESI, often detecting it as a dehydrated ion $[M+H-H_2O]^+$. [23] Recent LC-MS methods have also been developed that can measure both without derivatization by carefully optimizing source conditions and chromatography.[6]

Section 3: Data Presentation and Workflows

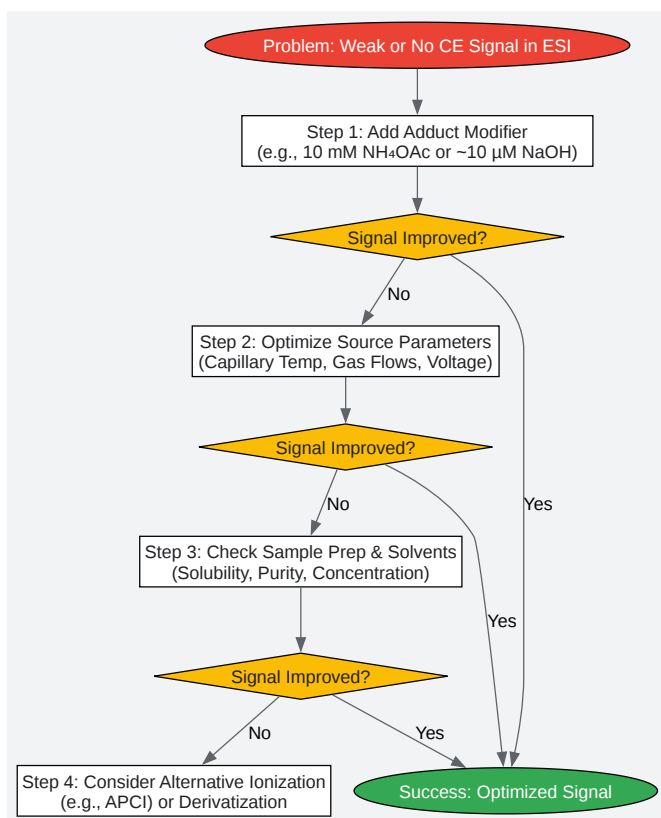
Table 1: Comparison of Ionization Techniques for Cholesteryl Ethers

Feature	Electrospray Ionization (ESI)	Atmospheric Pressure Chemical Ionization (APCI)	Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle	Ionization from charged droplets in solution	Gas-phase chemical ionization via corona discharge	Laser-induced desorption/ionization from a solid matrix
Best For	Quantitative analysis of a wide range of CEs	Nonpolar compounds, complementary to ESI	Tissue imaging, analysis of complex mixtures
Typical Ions	Adducts: $[M+NH_4]^+$, $[M+Na]^+$, $[M+Li]^+$	Protonated: $[M+H]^+$, $[M+H-H_2O]^+$	Adducts: $[M+Na]^+$, $[M+K]^+$
Sensitivity	High (with adducts)	Moderate to high	Variable, highly matrix-dependent
Key Advantage	Soft ionization, predictable fragmentation with adducts	Robust, less susceptible to some matrix effects	Spatial information (imaging)
Key Limitation	Poor ionization without adducts, susceptible to ion suppression	Can cause in-source fragmentation	Difficult to quantify, matrix selection is critical

Diagram 1: Decision Workflow for Ionization Method Selection



Decision tree for selecting the optimal ionization source.



A logical workflow for troubleshooting weak CE signals in ESI-MS.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting weak CE signals in ESI-MS.

References

- Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. (2025). Journal of Chromatography A. [\[Link\]](#)
- Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry. (n.d.). ChemRxiv. [\[Link\]](#)
- Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2015). International Journal of Analytical Chemistry. [\[Link\]](#)
- Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. (2015). International Journal of Analytical Chemistry. [\[Link\]](#)
- In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. (n.d.). eScholarship, University of California. [\[Link\]](#)
- The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (2026). International Journal of Molecular Sciences. [\[Link\]](#)
- A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. (2023). Molecules. [\[Link\]](#)
- Effect of MALDI Matrices on Lipid Analyses of Biological Tissues Using MALDI-2 Post-Ionization Mass Spectrometry. (n.d.). ChemRxiv. [\[Link\]](#)
- Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2015). ResearchGate. [\[Link\]](#)
- Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. [\[Link\]](#)
- Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. (2017). Journal of the American Society for Mass Spectrometry. [\[Link\]](#)

- A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv. [\[Link\]](#)
- Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. (2020). Analytical and Bioanalytical Chemistry. [\[Link\]](#)
- Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). Metabolites. [\[Link\]](#)
- RECOGNITION AND AVOIDANCE OF ION SOURCE-GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. (2020). ResearchGate. [\[Link\]](#)
- Flexible Microtube Plasma for the Consecutive-Ionization of Cholesterol in Nano-Electrospray Mass Spectrometry. (2023). Analytical Chemistry. [\[Link\]](#)
- A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. (2013). Journal of Lipid Research. [\[Link\]](#)
- Flexible Microtube Plasma for the Consecutive-Ionization of Cholesterol in Nano-Electrospray Mass Spectrometry. (2023). ResearchGate. [\[Link\]](#)
- Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2025). ResearchGate. [\[Link\]](#)
- Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. (2011). Journal of Lipid Research. [\[Link\]](#)
- Mass spectrometric methods for analysis of sterols and steryl esters in biological samples. (n.d.). Doctoral Thesis. [\[Link\]](#)
- Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. (2011). Analytical Biochemistry. [\[Link\]](#)
- LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent Technologies. [\[Link\]](#)

- Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. (2019). Journal of the American Society for Mass Spectrometry. [\[Link\]](#)
- Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (n.d.). LIPID MAPS. [\[Link\]](#)
- MS/MS analysis of C17:0 cholesteryl ester. (n.d.). ResearchGate. [\[Link\]](#)
- When should I choose APCI or ESI for my flash column chromatography? (2023). Biotage. [\[Link\]](#)
- Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. (2017). Journal of the American Society for Mass Spectrometry. [\[Link\]](#)
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [\[Link\]](#)
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [\[Link\]](#)
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [\[Link\]](#)
- Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. (2019). Analytical Chemistry. [\[Link\]](#)
- High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). (2026). ResearchGate. [\[Link\]](#)
- Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. [\[Link\]](#)
- No peaks in LC/MS/MS analysis (Quattro micro, ESI pos, Masslynx). (2013). ResearchGate. [\[Link\]](#)
- Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters. (2012). American Pharmaceutical Review. [\[Link\]](#)

- MS spectra of cholesteryl esters in B100 (A), B67-LDL (B), and... (n.d.). ResearchGate. [\[Link\]](#)
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry. [\[Link\]](#)
- Mechanism of a) cholesterol derivatization and fragmentation according... (n.d.). ResearchGate. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
6. biorxiv.org [biorxiv.org]
7. agilent.com [agilent.com]
8. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
9. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
10. biotage.com [biotage.com]
11. pubs.acs.org [pubs.acs.org]

- [12. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics \[escholarship.org\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
- [14. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange \[nitrosamines.usp.org\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. pubs.acs.org \[pubs.acs.org\]](#)
- [17. pubs.acs.org \[pubs.acs.org\]](#)
- [18. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science \[koreascience.kr\]](#)
- [19. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. biotage.com \[biotage.com\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. pmc.ncbi.nlm.nih.gov \[pmc.ncbi.nlm.nih.gov\]](#)
- [26. chemrxiv.org \[chemrxiv.org\]](#)
- [27. fileserver-az.core.ac.uk \[fileserver-az.core.ac.uk\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Optimizing Mass Spectrometry of Cholesteryl Ethers\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b12805278/docs#technical-support-center-optimizing-mass-spectrometry-of-cholesteryl-ethers\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)